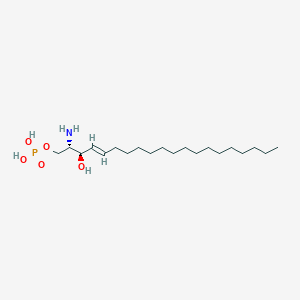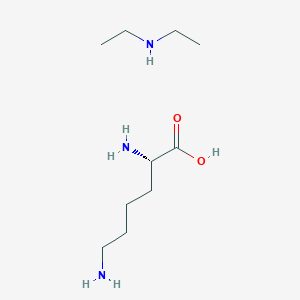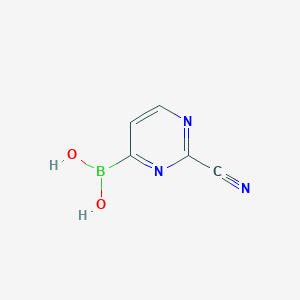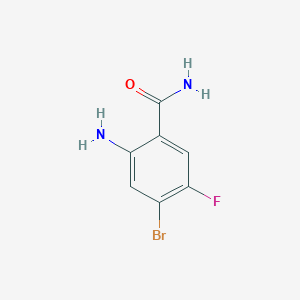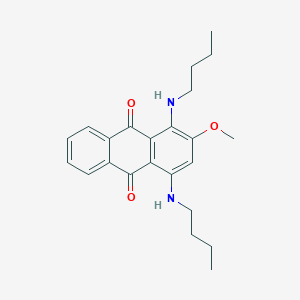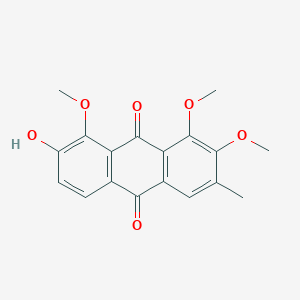
7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione is a chemical compound with the molecular formula C18H16O6 and a molecular weight of 328.316 g/mol This compound is known for its unique structure, which includes multiple methoxy groups and a hydroxy group attached to an anthracene-9,10-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione can be achieved through several methods. One common approach involves the methylation of 7-hydroxy-1,2,8-trimethoxyanthracene-9,10-dione using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, such as plant seeds, followed by purification through crystallization and drying . Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The anthracene-9,10-dione core can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides (e.g., methyl iodide) and bases (e.g., potassium carbonate) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted anthracene derivatives .
Aplicaciones Científicas De Investigación
7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antioxidant properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. For example, it acts as a selective inhibitor of human monoamine oxidase-A (hMAO-A), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits in conditions like depression and anxiety.
Comparación Con Compuestos Similares
Similar Compounds
- 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone
1,7-Dihydroxy-2,3,8-trimethoxy-6-methylanthracene-9,10-dione: (Obtusin)
Uniqueness
7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione is unique due to its specific substitution pattern on the anthracene-9,10-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
675129-37-0 |
|---|---|
Fórmula molecular |
C18H16O6 |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
7-hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O6/c1-8-7-10-13(18(24-4)16(8)22-2)15(21)12-9(14(10)20)5-6-11(19)17(12)23-3/h5-7,19H,1-4H3 |
Clave InChI |
QFHZGHHRWYACFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C2=O)C=CC(=C3OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


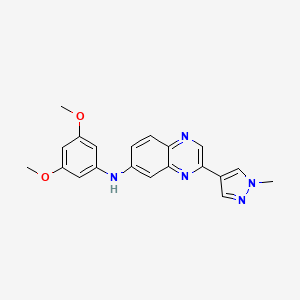


![1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13133650.png)
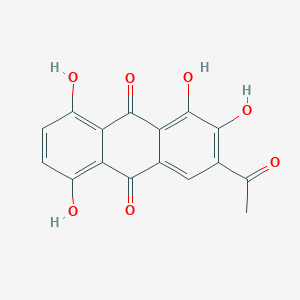

![4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13133665.png)
